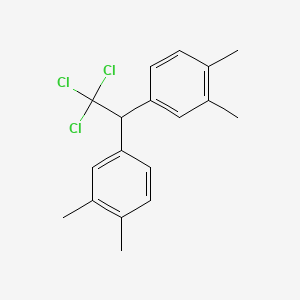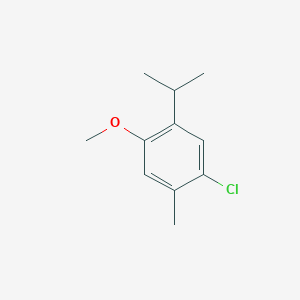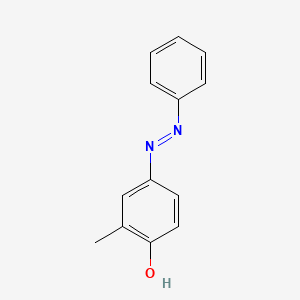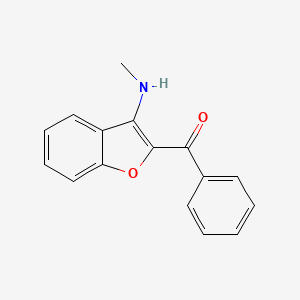
2-chloroethyl N-(2-ethylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl N-(2-ethylphenyl)carbamate: is an organic compound with the molecular formula C11H14ClNO2 It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a 2-chloroethyl group and a 2-ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl N-(2-ethylphenyl)carbamate typically involves the reaction of 2-ethylphenyl isocyanate with 2-chloroethanol. The reaction proceeds under mild conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The general reaction can be represented as follows:
2-ethylphenyl isocyanate+2-chloroethanol→2-chloroethyl N-(2-ethylphenyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common solvents used in the process include dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloroethyl group in 2-chloroethyl N-(2-ethylphenyl)carbamate can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroethyl group.
Hydrolysis Agents: Acidic or basic solutions can facilitate the hydrolysis of the carbamate group.
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.
Oxidation Products: Oxidized derivatives of the ethyl group, such as aldehydes or carboxylic acids, can be formed.
科学研究应用
Chemistry: 2-chloroethyl N-(2-ethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating the interactions of carbamates with enzymes and other biomolecules.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its reactivity allows for the modification of its structure to develop new and effective agrochemical products.
作用机制
The mechanism of action of 2-chloroethyl N-(2-ethylphenyl)carbamate involves its interaction with nucleophiles in biological systems. The chloroethyl group can undergo nucleophilic substitution reactions with amino acids, proteins, and other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes and other proteins, thereby affecting various biochemical pathways.
相似化合物的比较
- 2-chloroethyl N-(2,6-diethylphenyl)carbamate
- 2-chloroethyl N-(2-chlorophenyl)carbamate
- 2-chloroethyl N-(4-chloro-2-methylphenyl)carbamate
- 2-chloroethyl N-(2,3-dichlorophenyl)carbamate
Comparison: 2-chloroethyl N-(2-ethylphenyl)carbamate is unique due to the presence of the 2-ethylphenyl group, which imparts specific steric and electronic properties to the compound. Compared to its analogs, such as 2-chloroethyl N-(2,6-diethylphenyl)carbamate, the substitution pattern on the phenyl ring can significantly influence the reactivity and biological activity of the compound. The presence of additional substituents, such as chlorine or methyl groups, can further modify the compound’s properties, making it suitable for different applications.
属性
CAS 编号 |
28352-96-7 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC 名称 |
2-chloroethyl N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-9-5-3-4-6-10(9)13-11(14)15-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI 键 |
AZIMBFYXNIGIFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)



